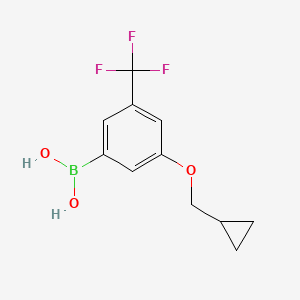

(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13805927

Molecular Formula: C11H12BF3O3

Molecular Weight: 260.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BF3O3 |

|---|---|

| Molecular Weight | 260.02 g/mol |

| IUPAC Name | [3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-9(12(16)17)5-10(4-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 |

| Standard InChI Key | PJPJNXSFRCDIJJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)OCC2CC2)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)OCC2CC2)C(F)(F)F)(O)O |

Introduction

(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further functionalized with a boronic acid moiety.

Synthesis Overview

The synthesis of (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid typically involves the preparation of the corresponding aryl halide or triflate, followed by a borylation reaction. This process can be achieved using various methods, including palladium-catalyzed borylation of aryl halides or direct borylation of arenes.

Applications in Organic Synthesis

This boronic acid derivative is particularly useful in the synthesis of complex organic molecules due to its stability and reactivity. It can participate in various cross-coupling reactions to form new carbon-carbon bonds, which is essential in the construction of pharmaceuticals, agrochemicals, and materials science applications.

Potential Biological Activities

While specific biological activities of (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid have not been extensively reported, compounds with similar structural motifs have shown promise in medicinal chemistry. For instance, trifluoromethyl-substituted compounds often exhibit unique pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which can be beneficial in drug design.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid | C₁₁H₁₂BF₃O₃ | 260.01 g/mol | 2828439-81-0 |

| [3-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | C₉H₈BF₃O₄ | 247.97 g/mol | 1360771-83-0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume